molecular formula C16H14N2O3 B2438240 4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 477846-45-0

4-benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2438240
CAS RN: 477846-45-0
M. Wt: 282.299
InChI Key: ROVYINASJAZCQT-UHFFFAOYSA-N
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Description

4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic heterocycle, like the related compound pyrrole . The molecule contains a benzoyl group (C6H5CO-), a cyano group (-C#N), and a carboxylic acid group (-COOH) .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • 4-Benzoyl-3-cyano-1-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid and its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic activities. Extensive QSAR studies demonstrated the correlation of analgesic and anti-inflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).

Chemical Transformations and Derivatives

  • This compound has been involved in reactions leading to a variety of heterocyclic structures. For example, it can be transformed into pyridines and pyrroles when reacting with bi-functional nucleophiles (Clarke et al., 1985).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of derivatives of this compound has been investigated, providing insights into the molecular arrangement and interactions within these compounds (Racheva et al., 2008).

Spectroscopy Analysis and Quantum Chemical Calculations

  • Spectroscopic methods and quantum chemical calculations have been used to characterize novel derivatives of this compound. These studies provide detailed insights into the thermodynamics, electronic structure, and potential interactions of these molecules (Singh et al., 2013).

Pharmaceutical Potential

  • Some derivatives of this compound have been studied for their potential pharmaceutical applications. For instance, the analgesic and anti-inflammatory properties of some compounds have been highlighted through extensive pharmacological evaluations (Muchowski et al., 1985).

Synthesis of Benzimidazole Derivatives

  • This compound has been used in the synthesis of benzimidazole derivatives, indicating its versatility as a building block in organic synthesis (Ye Hai-wei, 2013).

Role in Spiro Heterocyclization

  • The compound has also been involved in spiro heterocyclization reactions, leading to the formation of complex heterocyclic structures (Dubovtsev et al., 2019).

properties

IUPAC Name

4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-3-18-10(2)13(12(9-17)14(18)16(20)21)15(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVYINASJAZCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)O)C#N)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333156
Record name 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666235
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477846-45-0
Record name 4-benzoyl-3-cyano-1-ethyl-5-methylpyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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